molecular formula C14H10BrClO2 B5812004 2-bromo-4-chlorophenyl phenylacetate

2-bromo-4-chlorophenyl phenylacetate

Cat. No. B5812004
M. Wt: 325.58 g/mol
InChI Key: MMLOXHYYIQPWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-chlorophenyl phenylacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. 2-bromo-4-chlorophenyl phenylacetate has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Scientific Research Applications

2-bromo-4-chlorophenyl phenylacetate has a wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising tool for studying these biological processes. It has also been used as a tool for studying the metabolism of phenylacetate in the human body, as well as for investigating the effects of phenylacetate derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorophenyl phenylacetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-bromo-4-chlorophenyl phenylacetate has a range of biochemical and physiological effects that make it a promising tool for scientific research. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, this compound has been shown to have anticancer properties, making it a potential tool for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-chlorophenyl phenylacetate in lab experiments is its well-established synthesis method. This compound is readily available for use in scientific research, and its properties have been well-characterized in the literature. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain large quantities of this compound for use in certain experiments, and it may not be suitable for use in certain biological systems.

Future Directions

There are many potential future directions for research involving 2-bromo-4-chlorophenyl phenylacetate. One area of interest is the use of this compound in cancer research. Further studies are needed to investigate the anticancer properties of this compound and to determine its potential as a cancer treatment. Another area of interest is the use of this compound in the study of phenylacetate metabolism in the human body. By better understanding the metabolism of phenylacetate, researchers may be able to develop new treatments for metabolic disorders. Overall, 2-bromo-4-chlorophenyl phenylacetate is a promising tool for scientific research, and there is much potential for future studies involving this compound.

Synthesis Methods

The synthesis of 2-bromo-4-chlorophenyl phenylacetate involves the reaction of 2-bromo-4-chlorophenol and phenylacetic acid in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of the desired product. The synthesis method for this compound has been well-established in the literature, and it is readily available for use in scientific research.

properties

IUPAC Name

(2-bromo-4-chlorophenyl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-9-11(16)6-7-13(12)18-14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOXHYYIQPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenyl phenylacetate

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